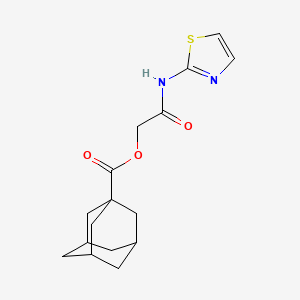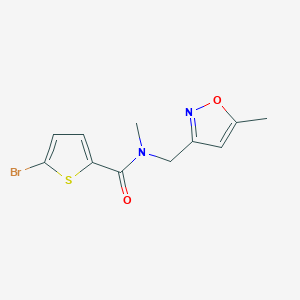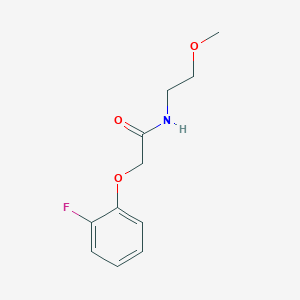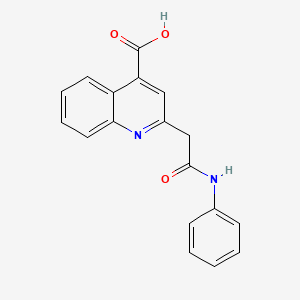
2-Phenylcarbamoylmethyl-quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an isatin derivative with an aromatic amine in the presence of a base, followed by cyclization to form the quinoline core.
Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions. This method is known for its efficiency in constructing the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial synthesis to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Applications De Recherche Scientifique
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzyme active sites, blocking their catalytic activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the phenylamino group, resulting in different reactivity and biological activity.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the oxo group, affecting its chemical properties.
2-(2-Aminoethyl)quinoline-4-carboxylic acid: Contains an amino group instead of the oxo group, leading to different interactions with biological targets.
Uniqueness
2-(2-Oxo-2-(phenylamino)ethyl)quinoline-4-carboxylic acid is unique due to the presence of both the oxo and phenylamino groups, which enhance its chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C18H14N2O3 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(2-anilino-2-oxoethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c21-17(20-12-6-2-1-3-7-12)11-13-10-15(18(22)23)14-8-4-5-9-16(14)19-13/h1-10H,11H2,(H,20,21)(H,22,23) |
Clé InChI |
ZEMRXGGLTYGNDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



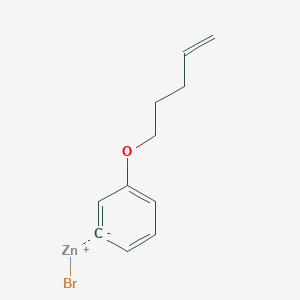
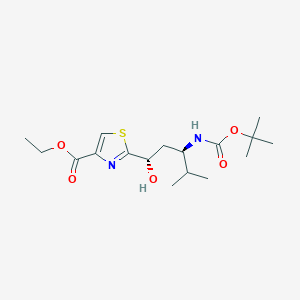

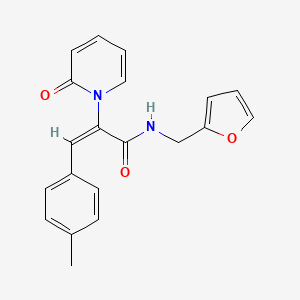
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
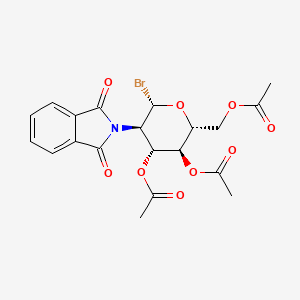
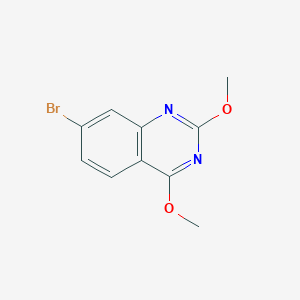
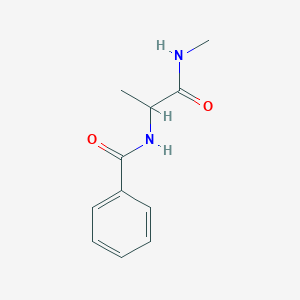
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
